1-[(4-phenylpiperazin-1-yl)methyl]naphthalen-2-ol
Overview
Description
1-[(4-phenylpiperazin-1-yl)methyl]naphthalen-2-ol is a complex organic compound that features a piperazine ring attached to a naphthalenol structure
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, have a broad range of pharmacological properties . They interact with various biochemical targets across therapeutic areas .
Mode of Action
Piperazine derivatives are known to interact positively with macro-molecules , which could suggest a similar interaction for this compound. More research is needed to confirm this.
Biochemical Pathways
Some piperazine derivatives have shown strong agonistic activity and better dopamine d4 receptor agonist activity . This suggests that this compound might affect similar pathways, but further studies are required to confirm this.
Pharmacokinetics
It is known that piperazine is freely soluble in water and ethylene glycol , which could suggest good absorption and distribution properties for this compound. More research is needed to confirm this and to understand its metabolism and excretion.
Result of Action
Some piperazine derivatives have shown potential as antibacterial and anticancer agents with mild cytotoxicity . This suggests that this compound might have similar effects, but further studies are required to confirm this.
Action Environment
It is known that piperazine readily absorbs water and carbon dioxide from the air , which could suggest that environmental factors such as humidity and air composition might influence its action. More research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-phenylpiperazin-1-yl)methyl]naphthalen-2-ol typically involves the reaction of 4-phenylpiperazine with 2-naphthalenol under specific conditions. One common method includes the use of polar aprotic solvents and a base to facilitate the nucleophilic substitution reaction . The reaction is often carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-phenylpiperazin-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[(4-phenylpiperazin-1-yl)methyl]naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-[(4-Methyl-1-piperazinyl)methyl]-2-naphthalenol
- 1-[(4-Chlorophenyl)piperazinyl]-2-naphthalenol
- 1-[(4-Bromophenyl)piperazinyl]-2-naphthalenol
Uniqueness: 1-[(4-phenylpiperazin-1-yl)methyl]naphthalen-2-ol stands out due to its specific substitution pattern on the piperazine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for more targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21-11-10-17-6-4-5-9-19(17)20(21)16-22-12-14-23(15-13-22)18-7-2-1-3-8-18/h1-11,24H,12-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVMRYLCSDWAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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